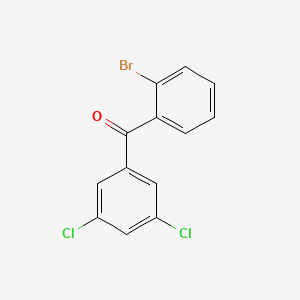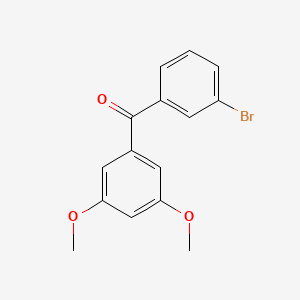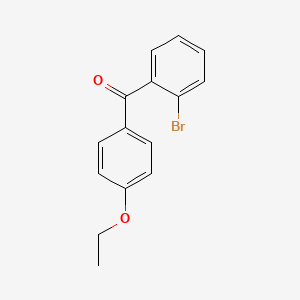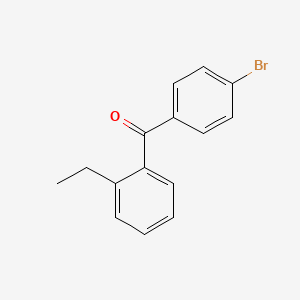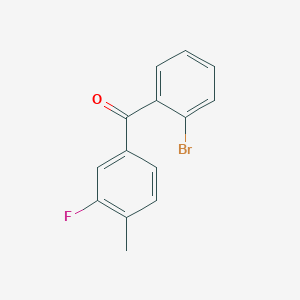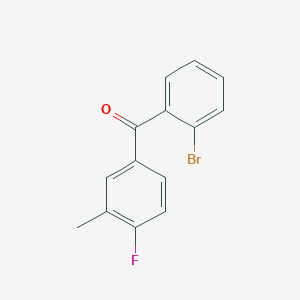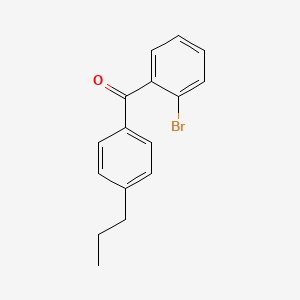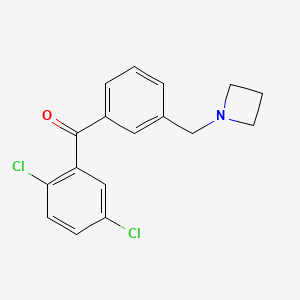
3'-Azetidinomethyl-2,5-dichlorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Azetidinomethyl benzophenones, such as 3'-Azetidinomethyl-2,5-dichlorobenzophenone, are a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential biological activities. While the provided papers do not directly discuss 3'-Azetidinomethyl-2,5-dichlorobenzophenone, they do provide insights into the chemistry of related azetidinone compounds, which can be extrapolated to understand the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of azetidinone derivatives typically involves the formation of the four-membered azetidinone ring, which can be achieved through various methods. For instance, the synthesis of N-3-chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones involves the reaction of imine derivatives with ketenes generated by the reaction of chloroacetyl chloride with triethylamine in 1,4-dioxane . This method could potentially be adapted for the synthesis of 3'-Azetidinomethyl-2,5-dichlorobenzophenone by using appropriate starting materials that incorporate the dichlorobenzophenone moiety.
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is crucial for their biological activity. X-ray crystallography studies have indicated the importance of the torsional angle between phenyl rings in 3-phenoxy-1,4-diarylazetidin-2-ones for potent antiproliferative activity . Although the specific molecular structure of 3'-Azetidinomethyl-2,5-dichlorobenzophenone is not discussed, it can be inferred that the spatial arrangement of its substituents could significantly impact its biological properties.
Chemical Reactions Analysis
Azetidinone derivatives can undergo various chemical reactions. For example, 3-(chloromethyl)azetidin-2-ones can be converted to azetidine-3-carboxylic acid esters through a rearrangement reaction when treated with alkoxides . This type of reactivity suggests that 3'-Azetidinomethyl-2,5-dichlorobenzophenone may also participate in similar rearrangement reactions, potentially leading to the formation of novel compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are influenced by their functional groups and molecular structure. While the papers do not provide specific data on the physical and chemical properties of 3'-Azetidinomethyl-2,5-dichlorobenzophenone, it is reasonable to assume that the presence of the dichlorobenzophenone group would affect its lipophilicity, electronic properties, and reactivity. These properties are important for the compound's potential applications in medicinal chemistry and materials science.
Scientific Research Applications
Antitumor Agents
3-Phenoxy-1,4-diarylazetidin-2-ones, which are structurally related to 3'-Azetidinomethyl-2,5-dichlorobenzophenone, have been investigated for their antiproliferative properties. These compounds, including trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, have shown potent activity against breast cancer cells, inhibited tubulin polymerization, and caused G2/M arrest and apoptosis in cancer cells (Greene et al., 2016).
Antimicrobial and Cytotoxic Activities
A series of 2-azetidinone derivatives have been synthesized and shown to possess significant antimicrobial activity against various microorganisms. Some of these compounds also exhibited potent cytotoxic activity against Artemia salina and demonstrated DNA cleavage activity, indicating their potential in antimicrobial and cytotoxic applications (Keri et al., 2009).
Pincer Ligand Preparation
2-Azetidinones have been used as precursors for CC'N-Osmium complexes, showcasing their potential in the preparation of pincer ligands. These ligands have applications in various areas of chemistry, including catalysis and organic synthesis (Casarrubios et al., 2015).
Antidepressant and Nootropic Agents
Synthesis and pharmacological evaluation of 2-azetidinones, similar to 3'-Azetidinomethyl-2,5-dichlorobenzophenone, have shown potential as antidepressant and nootropic agents. These compounds have demonstrated significant activity in tests related to depression and cognitive function, highlighting their potential in central nervous system therapies (Thomas et al., 2016).
Antiproliferative Activity in Cancer Treatment
3-Chloro-azetidin-2-one derivatives have shown interesting antiproliferative activity on human breast cancer cell lines. These compounds, which relate to 3'-Azetidinomethyl-2,5-dichlorobenzophenone, may provide new avenues for the treatment of human breast cancer (Chimento et al., 2013).
properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(2,5-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-5-6-16(19)15(10-14)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHFYBAXEFZUAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643276 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azetidinomethyl-2,5-dichlorobenzophenone | |
CAS RN |
898772-12-8 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

